(2S)-N-methylazetidine-2-carboxamide, trifluoroacetic acid
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Overview
Description
(2S)-N-methylazetidine-2-carboxamide, trifluoroacetic acid is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N-methylazetidine-2-carboxamide can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as a 1,3-bis-triflate, to form the azetidine ring . Another method includes the chemoselective reduction of N-Boc azetidine-2-carboxylic acid . Both methods provide good yields and high enantiomeric excess, making them suitable for large-scale production.
Industrial Production Methods
Industrial production of (2S)-N-methylazetidine-2-carboxamide typically involves optimizing the reaction conditions to ensure high yield and purity. This may include the use of specific catalysts, solvents, and temperature control to facilitate the cyclization or reduction processes .
Chemical Reactions Analysis
Types of Reactions
(2S)-N-methylazetidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the azetidine ring.
Substitution: The azetidine ring can undergo substitution reactions, where different substituents replace existing groups on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted azetidines .
Scientific Research Applications
(2S)-N-methylazetidine-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of (2S)-N-methylazetidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative with similar structural features but different functional groups.
N-methylazetidine: A simpler analog without the carboxamide group.
Trifluoroacetic acid derivatives: Compounds containing the trifluoroacetic acid moiety but with different core structures.
Uniqueness
(2S)-N-methylazetidine-2-carboxamide is unique due to its combination of the azetidine ring and the trifluoroacetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
2694063-09-5 |
---|---|
Molecular Formula |
C7H11F3N2O3 |
Molecular Weight |
228.2 |
Purity |
95 |
Origin of Product |
United States |
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